3,4-dichloro-N-(4-nitrophenyl)benzamide

Nitric Oxide Synthase Enzyme Inhibition Cardiovascular Research

Researchers often face non-reproducible results when sourcing nitro-substituted benzamides for neuronal studies. This authenticated 3,4-dichloro-N-(4-nitrophenyl)benzamide eliminates that risk. - Defined α3β4 nAChR probe with IC50 1.8 nM; >5,000-fold selectivity over dopamine transporter. - Key comparator for NOS SAR (eNOS IC50 180 nM; nNOS IC50 220 nM) and negative control in MES anticonvulsant models. - Analytical standard grade (LogP 4.75, exact mass 309.991 Da) ensures reliable LC-MS quantification. Guaranteed quality with batch-specific data.

Molecular Formula C13H8Cl2N2O3
Molecular Weight 311.12 g/mol
CAS No. 10278-40-7
Cat. No. B4814149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-(4-nitrophenyl)benzamide
CAS10278-40-7
Molecular FormulaC13H8Cl2N2O3
Molecular Weight311.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C13H8Cl2N2O3/c14-11-6-1-8(7-12(11)15)13(18)16-9-2-4-10(5-3-9)17(19)20/h1-7H,(H,16,18)
InChIKeyCTRSWMDJBKJDRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro-N-(4-nitrophenyl)benzamide Overview


3,4-Dichloro-N-(4-nitrophenyl)benzamide (CAS 10278-40-7) is a synthetic, nitro-substituted benzamide derivative with the molecular formula C₁₃H₈Cl₂N₂O₃ and a molecular weight of 311.12 g/mol . This compound belongs to a class of retrobenzamides and is structurally characterized by a 3,4-dichloro substitution on the benzoyl ring and a 4-nitro group on the aniline moiety . Its physicochemical properties, including a calculated LogP of 4.75 and a topological polar surface area of 74.9 Ų, suggest significant lipophilicity, which influences its biological interactions and membrane permeability .

nAChR Research

α3β4 nAChR pathway studies with reported target engagement context

NOS Selectivity

eNOS vs. nNOS isoform selectivity research fit

SAR Scaffold

Retrobenzamide nitro subclass for structure-activity relationship studies

Analytical Identity

Chromatographic reference with distinct physicochemical signature

3,4-Dichloro-N-(4-nitrophenyl)benzamide vs. Analogs


Within the benzamide class, subtle alterations in the substitution pattern—particularly the position and nature of halogen and nitro groups—lead to profound shifts in target affinity, selectivity, and even the direction of biological effect. For example, the simple regioisomeric rearrangement of the nitro and chloro groups between the benzoyl and aniline rings can fundamentally alter the compound's pharmacological profile, as seen with N-(3,4-dichlorophenyl)-4-nitrobenzamide (CAS 10282-59-4) [1]. Furthermore, the reduction of the nitro group to an amine in related retrobenzamides results in a significant change from moderate to high anticonvulsant activity . The specific 3,4-dichloro and 4-nitro configuration of this compound is essential for its observed polypharmacology, and a generic substitution of an apparently similar benzamide scaffold would lead to unpredictable and non-reproducible results in established biological systems [2].

Target Configuration
Potential Substitute
3,4-dichloro-4-nitro benzamide
Regioisomeric rearrangement may shift NOS isoform activity profile
Nitro-substituted retrobenzamide
Amino-substituted analog may alter reported anticonvulsant response class
This specific benzamide
Generic benzamide scaffold substitution may lead to unpredictable polypharmacology

3,4-Dichloro-N-(4-nitrophenyl)benzamide: Quantitative Evidence


eNOS vs. nNOS Selectivity

This compound demonstrates a measurable, albeit moderate, selectivity for human endothelial nitric oxide synthase (eNOS) over neuronal nitric oxide synthase (nNOS) under identical assay conditions. In contrast, many NOS inhibitors lack this isoform selectivity, making this compound a useful starting point for designing targeted eNOS modulators [1]. The compound inhibits human eNOS with an IC50 of 180 nM, while its potency against human nNOS is lower, with an IC50 of 220 nM. This 1.2-fold difference is reproducible in the same cellular system [2].

Isoform selectivity
Reported
eNOS IC50 180 nM vs. nNOS IC50 220 nM (1.2-fold)
Supports eNOS pathway research context
Comparator shows inverse selectivity (1.5-fold for nNOS)
Nitric Oxide Synthase Enzyme Inhibition Cardiovascular Research

nAChR vs. DAT Selectivity

A key differentiator for 3,4-dichloro-N-(4-nitrophenyl)benzamide is its stark selectivity profile between nicotinic acetylcholine receptors (nAChRs) and monoamine transporters. The compound exhibits high potency antagonism at the human α3β4 nAChR with an IC50 of 1.8 nM, while it is essentially inactive against the human dopamine transporter (DAT) with an IC50 > 10,000 nM [1][2]. This contrasts sharply with other benzamide derivatives that can show balanced or inverted potency across these target classes [3].

Target selectivity
Head-to-head
α3β4 nAChR IC50 1.8 nM vs. DAT IC50 >10,000 nM (>5,500-fold)
Supports nAChR pathway studies with minimal DAT off-target context
Cell-based assays, human receptors
Nicotinic Receptors Dopamine Transporter Polypharmacology

Anticonvulsant Activity: Nitro vs. Amino Analogs

In a class of retrobenzamides evaluated for anticonvulsant properties, the 'nitro' derivatives like 3,4-dichloro-N-(4-nitrophenyl)benzamide exhibit a quantifiably different activity profile compared to their 'amino' counterparts. While the amino derivatives (e.g., N-(aminophenyl)benzamides) demonstrate a 'good anticonvulsant potential' in the maximal electroshock seizure (MES) test, the corresponding nitro-substituted compounds, including the target compound, show only 'moderate activity' in the same model . This is a class-level observation based on a series of structurally related compounds.

Anticonvulsant SAR
Class-level inference
Nitro subclass: moderate MES activity; Amino subclass: good activity
Context-dependent SAR observation, source review needed
Mouse MES model, class-level comparison
Anticonvulsant Neurotoxicity MES Model

Lipophilicity and Structural Identity

Procurement for analytical or synthetic use requires precise physicochemical specification. 3,4-Dichloro-N-(4-nitrophenyl)benzamide has a calculated LogP of 4.75, distinguishing it from less lipophilic analogs and directly impacting its behavior in reversed-phase chromatography and biological partitioning assays . Its unique spectroscopic and crystallographic signatures, confirmed by an exact mass of 309.991 Da and a predicted density of 1.524 g/cm³, serve as definitive identity markers that differentiate it from regioisomers like N-(3,4-dichlorophenyl)-4-nitrobenzamide, which shares the same molecular formula but a different InChIKey [1].

Physicochemical identity
Supporting evidence
Calculated LogP 4.75; Exact mass 309.991 Da; Density 1.524 g/cm³
Supports identity confirmation and procurement
Differentiates from regioisomer (InChIKey)
Physicochemical Properties LogP Analytical Standard

3,4-Dichloro-N-(4-nitrophenyl)benzamide Applications


α3β4 nAChR Antagonist

Based on its high potency at the α3β4 nAChR (IC50 of 1.8 nM) and its >5,000-fold selectivity over the dopamine transporter, this compound serves as a highly specific tool for studying α3β4-mediated pathways in neuronal and addiction models, minimizing off-target effects that could confound data interpretation [1].

NOS Isoform Selectivity Probe

Its modest but measurable preference for inhibiting eNOS (IC50 = 180 nM) over nNOS (IC50 = 220 nM) makes it a valuable comparator compound in structure-activity relationship (SAR) studies aimed at developing more selective NOS modulators for cardiovascular research [1].

Retrobenzamide SAR Nitro Scaffold

The established class-level finding that 'nitro' derivatives like this compound show only moderate anticonvulsant activity, in contrast to the 'good' activity of their 'amino' analogs, positions it as a key negative or moderate control in preclinical epilepsy research focused on the MES model .

Chromatography Reference Standard

With its well-defined physicochemical profile, including a calculated LogP of 4.75 and exact mass of 309.991 Da, this compound is an ideal candidate for use as an analytical reference standard in HPLC, LC-MS, or other chromatographic methods, enabling precise identification and quantification in complex mixtures .

Application
Selection Property
Validation Focus
α3β4 nAChR pathway studies
Selectivity over dopamine transporter
nAChR-mediated response interpretation
eNOS/nNOS selectivity research
Isoform selectivity ratio
eNOS pathway engagement context
Retrobenzamide SAR nitro scaffold
Nitro vs. amino activity class
MES model endpoint comparison
Analytical reference standard
Physicochemical identity markers
Chromatographic and mass confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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